4-(bromomethyl)-N-phenylbenzamide
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Overview
Description
4-(Bromomethyl)-N-phenylbenzamide is an organic compound characterized by the presence of a bromomethyl group attached to a benzamide structure
Mechanism of Action
Target of Action
Bromomethyl groups are often used in organic synthesis, particularly in cross-coupling reactions such as the suzuki-miyaura reaction . This suggests that the compound could potentially interact with various biological targets, depending on its specific structure and the presence of other functional groups.
Mode of Action
Bromomethyl groups are known to be reactive, often participating in radical halogenation reactions . In such reactions, a bromine atom is typically transferred to another molecule, which could potentially alter the function of a biological target. The phenylbenzamide moiety of the molecule may also interact with biological targets, possibly through pi-stacking interactions with aromatic amino acids in proteins.
Biochemical Pathways
The compound’s potential involvement in radical halogenation reactions suggests that it could influence various biochemical processes, depending on the specific targets it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-N-phenylbenzamide typically involves the bromination of a precursor compound. One common method is the bromination of 4-methyl-N-phenylbenzamide using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted benzamides with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-(Bromomethyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)benzonitrile
Comparison: 4-(Bromomethyl)-N-phenylbenzamide is unique due to its benzamide structure, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
4-(bromomethyl)-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQOVYZEWIPIKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566885-74-3 |
Source
|
Record name | 4-(bromomethyl)-N-phenylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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